2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile
Description
2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile is a bicyclic nitrile derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework with an acetonitrile substituent at the 2-position. This compound is part of a broader class of bicyclic nitriles, which are of interest in medicinal chemistry and materials science due to their structural rigidity and functional versatility.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBGLYZJWBLKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949865 | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27108-25-4 | |
| Record name | NSC92769 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetonitrile. One common method is the alkylation of bicyclo[2.2.1]heptane with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with molecular targets, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related bicyclo[2.2.1]heptane derivatives with nitrile or other functional groups (Table 1).
Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- Functional Diversity: The tert-butoxycarbonylamino derivative (CAS 182292-11-1) introduces both a protective group and carboxylic acid functionality, enabling peptide coupling or polymerization applications .
Physical Properties
Table 2: Physical Properties of Selected Derivatives
Key Notes:
- The tert-butoxycarbonylamino derivative (CAS 182292-11-1) has a predicted pKa of 3.94, indicating moderate acidity suitable for buffer applications .
Biological Activity
2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile is a bicyclic compound that has been the subject of various studies due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological targets. The molecular formula is C_{10}H_{13}N, and it is characterized by a nitrile functional group attached to a bicyclic framework.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The rigid bicyclic structure allows for precise binding, potentially modulating the activity of various molecular targets involved in signaling pathways related to inflammation and pain.
Interaction with Receptors
Research indicates that compounds similar in structure have been investigated for their interactions with muscarinic receptors, which play significant roles in various physiological processes, including neurotransmission and muscle contraction . The potential for this compound to act as a ligand in receptor binding studies suggests its relevance in pharmacological applications.
Anti-inflammatory and Analgesic Effects
Studies have explored the anti-inflammatory properties of bicyclic compounds, suggesting that this compound may exhibit similar effects through the inhibition of pro-inflammatory mediators. The compound's ability to modulate pain signaling pathways could position it as a candidate for developing analgesic agents.
Medicinal Chemistry
The structural characteristics of this compound make it an interesting scaffold for medicinal chemistry applications. Its potential as a building block for synthesizing more complex molecules can lead to the discovery of novel therapeutic agents targeting various diseases.
Case Studies
While specific case studies focusing solely on this compound are sparse, related compounds have shown promise in preclinical models for conditions such as chronic pain and inflammation, warranting further investigation into the biological activity of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-{bicyclo[2.2.1]heptan-2-yl}acetamide | Lacks nitrile group; different reactivity | Varies; less studied |
| N-(4-cyanothian-4-yl)acetamide | Lacks bicyclic core; affects structural rigidity | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
